molecular formula C12H19BClFO3Si B2818016 3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid CAS No. 2377611-81-7

3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid

Cat. No.: B2818016
CAS No.: 2377611-81-7
M. Wt: 304.62
InChI Key: XQFZQPCTJQXFSF-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid is unique due to its combination of chloro and fluoro substituents, which can influence its reactivity and the types of products formed in chemical reactions. The presence of these substituents can also enhance the compound’s ability to participate in specific biological interactions, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15)10(11(9)14)13(16)17/h6-7,16-17H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFZQPCTJQXFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)O[Si](C)(C)C(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClFO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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